molecular formula C19H15ClN4O2 B1610402 4-Acetoxy Alprazolam CAS No. 30896-67-4

4-Acetoxy Alprazolam

Cat. No. B1610402
CAS RN: 30896-67-4
M. Wt: 366.8 g/mol
InChI Key: WDUQGVUFUFUTIF-UHFFFAOYSA-N
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Description

4-Acetoxy Alprazolam, also known as 8-Chloro-4-hydroxy-1-methyl-6-phenyl-4H-s-triazolo [4,3-a] [1,4]benzodiazepine, is a compound used in neurology research . It is a high-quality, certified reference material available for purchase online .


Synthesis Analysis

A new method for the synthesis of alprazolam from 2-amino-5-chloro benzophenone was described under mild conditions . Most of the synthetic steps were carried out under solvent-free conditions, and the products were obtained in high yield and purity . Another synthesis method involves the reaction of 2,6,-dichloro-4-phenylquinoline with hydrazine .


Molecular Structure Analysis

The molecular formula of 4-Acetoxy Alprazolam is C19 H15 Cl N4 O2 . Its molecular weight is 366.80 . The IUPAC name is (8-chloro-1-methyl-6-phenyl-4H- [1,2,4]triazolo [4,3-a] [1,4]benzodiazepin-4-yl) acetate .


Chemical Reactions Analysis

The synthesis of alprazolam involves several chemical reactions. For instance, 6-chloro-2-hydrazino-4-phenylquinoline is produced when 2,6,-dichloro-4-phenylquinoline reacts with hydrazine . Triethyl orthoacetate and boiling in xylene cause heterocyclization, which results in the formation of a triazole derivative .


Physical And Chemical Properties Analysis

4-Acetoxy Alprazolam is a neat product . It has a molecular weight of 366.80 . The product is intended for research, analysis, and scientific education .

Mechanism of Action

Benzodiazepines like alprazolam act on the central nervous system (CNS) and brain . They are known pharmacologically as GABAergic agents, sedative-hypnotics, or minor tranquilizers .

Safety and Hazards

4-Acetoxy Alprazolam is harmful if swallowed and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust, vapors, and seeking medical attention if unwell .

properties

IUPAC Name

(8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-11-22-23-18-19(26-12(2)25)21-17(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)24(11)18/h3-10,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUQGVUFUFUTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC(=O)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505045
Record name 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30896-67-4
Record name 8-Chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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